(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and multiple alkyne and alkene functionalities. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the chlorophenyl group and the benzylidene moiety. The final steps involve the addition of the ethoxy group and the alkyne and alkene functionalities. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form epoxides and diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield epoxides, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar due to the presence of a chlorophenyl group.
Uniqueness
(5E)-3-(3-chlorophenyl)-5-[3-ethoxy-5-(prop-2-en-1-yl)-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is unique due to its combination of alkyne, alkene, and chlorophenyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Properties
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4/c1-4-8-17-12-16(14-21(30-6-3)22(17)31-11-5-2)13-20-23(28)27(24(29)26-20)19-10-7-9-18(25)15-19/h2,4,7,9-10,12-15H,1,6,8,11H2,3H3,(H,26,29)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLFFKVLISBJNK-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC#C)CC=C)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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